REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[C]=O.[C:16]([OH:30])(=[O:29])[C:17]1[C:18](=[CH:22][C:23](=[CH:27][CH:28]=1)[C:24]([OH:26])=[O:25])[C:19]([OH:21])=[O:20].[CH:31]([OH:33])=[O:32]>[OH-].[Na+]>[C:6]([OH:8])(=[O:7])[C:27]1[C:23](=[CH:22][C:18](=[C:17]([CH:28]=1)[C:16]([OH:30])=[O:29])[C:19]([OH:21])=[O:20])[C:24]([OH:26])=[O:25].[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5]([C:6]([OH:8])=[O:7])=[CH:9][C:10]=1[C:31]([OH:33])=[O:32] |f:4.5,^3:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 60°-80° C.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(C(=O)O)=C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[C]=O.[C:16]([OH:30])(=[O:29])[C:17]1[C:18](=[CH:22][C:23](=[CH:27][CH:28]=1)[C:24]([OH:26])=[O:25])[C:19]([OH:21])=[O:20].[CH:31]([OH:33])=[O:32]>[OH-].[Na+]>[C:6]([OH:8])(=[O:7])[C:27]1[C:23](=[CH:22][C:18](=[C:17]([CH:28]=1)[C:16]([OH:30])=[O:29])[C:19]([OH:21])=[O:20])[C:24]([OH:26])=[O:25].[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5]([C:6]([OH:8])=[O:7])=[CH:9][C:10]=1[C:31]([OH:33])=[O:32] |f:4.5,^3:13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature of 60°-80° C.
|
Type
|
CUSTOM
|
Details
|
The reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(C(=O)O)=C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |